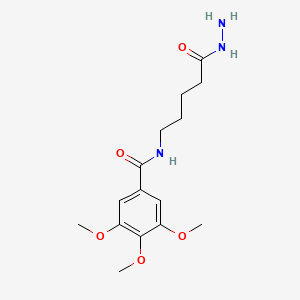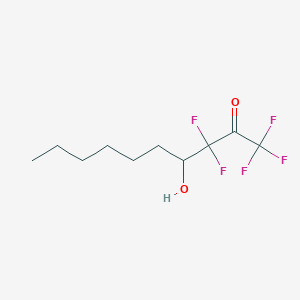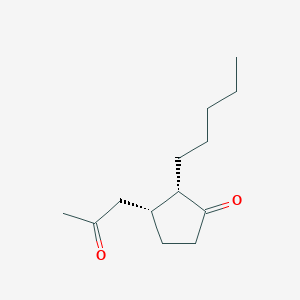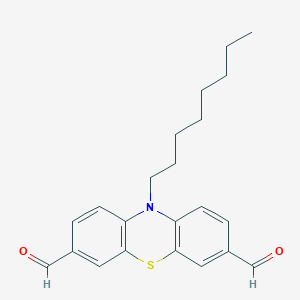![molecular formula C28H20N2 B14187975 N-[4-(9H-Carbazol-9-YL)phenyl]naphthalen-1-amine CAS No. 922507-37-7](/img/structure/B14187975.png)
N-[4-(9H-Carbazol-9-YL)phenyl]naphthalen-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(9H-Carbazol-9-YL)phenyl]naphthalen-1-amine is an organic compound that has garnered significant interest in the field of organic electronics. This compound is known for its unique structural properties, which make it a valuable material in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(9H-Carbazol-9-YL)phenyl]naphthalen-1-amine typically involves the Suzuki coupling reaction. This method uses a palladium-catalyzed cross-coupling reaction between a boronic acid derivative and an aryl halide. The reaction conditions often include the use of a base such as potassium carbonate in a solvent like toluene or dimethylformamide (DMF) under an inert atmosphere .
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize waste.
Analyse Des Réactions Chimiques
Types of Reactions
N-[4-(9H-Carbazol-9-YL)phenyl]naphthalen-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions can occur, particularly on the aromatic rings, using reagents like bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Bromine in carbon tetrachloride for bromination.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinone derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.
Applications De Recherche Scientifique
N-[4-(9H-Carbazol-9-YL)phenyl]naphthalen-1-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential use in bioimaging due to its fluorescent properties.
Medicine: Explored for its potential in drug delivery systems.
Mécanisme D'action
The mechanism by which N-[4-(9H-Carbazol-9-YL)phenyl]naphthalen-1-amine exerts its effects is primarily through its ability to transport holes in optoelectronic devices. The compound’s molecular structure allows for efficient charge transfer, which is crucial for the performance of OLEDs. The pathways involved include the movement of positive charges (holes) from the anode to the emitting layer, enhancing device efficiency and stability .
Comparaison Avec Des Composés Similaires
Similar Compounds
4,4’-Bis(9H-carbazol-9-yl)biphenyl: Another compound used in OLEDs with similar hole-transporting properties.
Tris(4-carbazoyl-9-ylphenyl)amine: Known for its use in OLEDs and perovskite solar cells due to its electron-rich nature.
Uniqueness
N-[4-(9H-Carbazol-9-YL)phenyl]naphthalen-1-amine stands out due to its unique combination of naphthalene and carbazole moieties, which provide a balance of stability and electronic properties. This makes it particularly effective in enhancing the performance and longevity of optoelectronic devices.
Propriétés
Numéro CAS |
922507-37-7 |
|---|---|
Formule moléculaire |
C28H20N2 |
Poids moléculaire |
384.5 g/mol |
Nom IUPAC |
N-(4-carbazol-9-ylphenyl)naphthalen-1-amine |
InChI |
InChI=1S/C28H20N2/c1-2-10-23-20(8-1)9-7-13-26(23)29-21-16-18-22(19-17-21)30-27-14-5-3-11-24(27)25-12-4-6-15-28(25)30/h1-19,29H |
Clé InChI |
SCPGMMMTVUFORO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=CC=C2NC3=CC=C(C=C3)N4C5=CC=CC=C5C6=CC=CC=C64 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(6R)-6-[4-(Benzyloxy)phenyl]-4-methylmorpholin-3-one](/img/structure/B14187894.png)
![2-(4-Methoxyphenyl)-1,6-dioxaspiro[4.5]dec-2-en-4-one](/img/structure/B14187902.png)
![4-[3,3-Dimethyl-1-(4-methylphenyl)but-1-en-1-yl]aniline](/img/structure/B14187911.png)
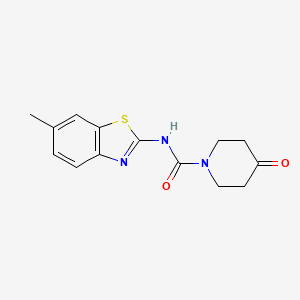
![N-{Bis[4-(dimethylamino)phenyl]methylidene}dodecanamide](/img/structure/B14187937.png)

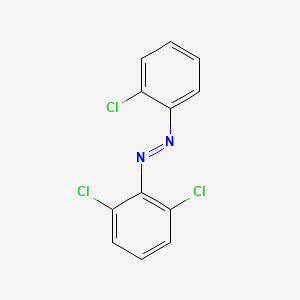
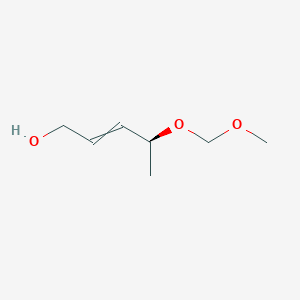
![5-[(4-Fluorophenyl)methanesulfonyl]-3-methoxy-1,2,4-thiadiazole](/img/structure/B14187953.png)
